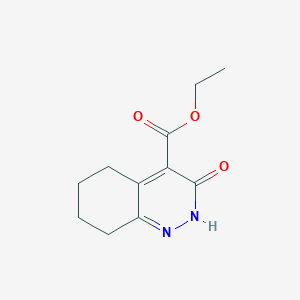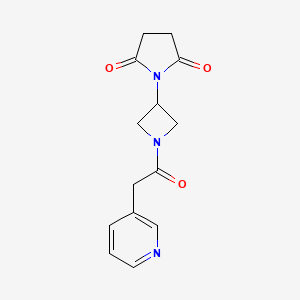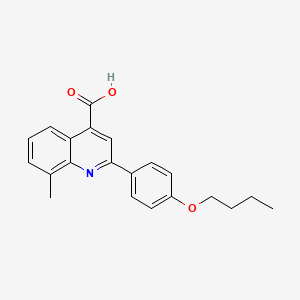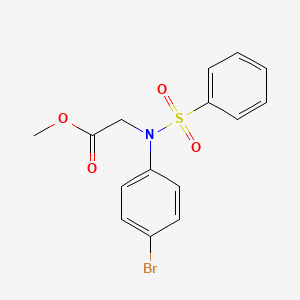
OC=1N=NC=2Ccccc=2C=1C(=O)occ
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OC=1N=NC=2Ccccc=2C=1C(=O)occ is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as 2,5-dimethoxy-4-bromoamphetamine (DOB) and belongs to the class of phenethylamine hallucinogens.
Mechanism of Action
The mechanism of action of OC=1N=NC=2Ccccc=2C=1C(=O)occ is not fully understood, but it is believed to act as a partial agonist at the serotonin 2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. The activation of this receptor by this compound leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the hallucinogenic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other phenethylamine hallucinogens. It can cause changes in perception, mood, and thought processes. It can also cause visual and auditory hallucinations, altered sense of time, and synesthesia. The physiological effects of this compound include increased heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
The advantages of using OC=1N=NC=2Ccccc=2C=1C(=O)occ in lab experiments include its ability to induce altered states of consciousness, which can be useful for studying the role of serotonin receptors in the brain. However, the limitations of using this compound include its potential for abuse and its potential to cause adverse effects in humans. Therefore, caution should be exercised when using this compound in lab experiments.
Future Directions
There are several future directions for the study of OC=1N=NC=2Ccccc=2C=1C(=O)occ. One direction is to study its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Another direction is to study the effects of this compound on different serotonin receptor subtypes and their involvement in the regulation of mood, cognition, and behavior. Additionally, more research is needed to understand the long-term effects of this compound on the brain and its potential for abuse.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. It has been shown to have hallucinogenic properties and can induce altered states of consciousness. This compound has also been used to study the role of serotonin receptors in the brain and their involvement in the regulation of mood, cognition, and behavior. While there are advantages to using this compound in lab experiments, caution should be exercised due to its potential for abuse and adverse effects in humans.
Synthesis Methods
The synthesis of OC=1N=NC=2Ccccc=2C=1C(=O)occ involves the reaction of 2,5-dimethoxybenzaldehyde with 4-bromo-2,5-dimethoxyphenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
OC=1N=NC=2Ccccc=2C=1C(=O)occ has been used in scientific research to study its effects on the central nervous system. It has been shown to have hallucinogenic properties and can induce altered states of consciousness. This compound has also been used to study the role of serotonin receptors in the brain and their involvement in the regulation of mood, cognition, and behavior.
properties
IUPAC Name |
ethyl 3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(15)9-7-5-3-4-6-8(7)12-13-10(9)14/h2-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTITZAFSVMCDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCCC2=NNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2498647.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2498649.png)

![3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B2498652.png)


![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2498655.png)

![3-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498659.png)
![3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498664.png)
![2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2498668.png)
![5-Bromo-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2498669.png)
![4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2498670.png)